molecular formula C11H9NO3 B141428 3-Formylindol-1-yl-acetic acid CAS No. 138423-98-0

3-Formylindol-1-yl-acetic acid

Cat. No. B141428
M. Wt: 203.19 g/mol
InChI Key: ZUUGBTJTGRTIFK-UHFFFAOYSA-N
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Description

3-Formylindol-1-yl-acetic acid is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a benzene ring fused to a pyrrole ring, and in this case, the compound is further modified with a formyl group and an acetic acid moiety. The formyl group is attached to the third carbon of the indole structure, which is a key feature for its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-Formylindol-1-yl-acetic acid involves the oxidation of 3-alkyl-2-methylindoles. For instance, the autoxidation of 3-alkyl-2-methylindoles in carboxylic acids, such as propionic acid and acetic acid, at reflux temperature leads to the selective oxidation of the 2-methyl group, forming 3-alkyl-2-formylindoles . Another approach for synthesizing acylindoles is by refluxing carboxylic acids with indole in acetic anhydride solutions, which can then be further modified to produce various 3-substituted indoles . Additionally, 3-Formylindole-7-carboxylic acid, a related compound, was synthesized from 3-methyl-2-nitrobenzoic acid using a series of reactions including esterification, condensation, reduction, and the Vilsmeier-Haack reaction, achieving an overall yield of 53% .

Molecular Structure Analysis

The molecular structure of 3-Formylindol-1-yl-acetic acid would consist of an indole core with a formyl group at the third position and an acetic acid moiety. The presence of these functional groups is expected to influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. The structure of related compounds has been confirmed using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Chemical Reactions Analysis

The formyl group in 3-Formylindol-1-yl-acetic acid and related compounds is a reactive functional group that can participate in various chemical reactions. For example, the autoxidation process used to synthesize 3-alkyl-2-formylindoles suggests that the formyl group can be introduced through oxidation reactions . The reactivity of the formyl group also allows for further chemical transformations, which can be utilized to synthesize a wide range of indole derivatives with potential applications in medicinal chemistry and material science .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-Formylindol-1-yl-acetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of indoles with formyl and acetic acid substituents. These properties may include solubility in organic solvents, melting and boiling points, and acidity or basicity of the molecule. The formyl group may also contribute to the compound's reactivity towards nucleophiles, and the acetic acid moiety could impart additional acidity to the molecule, influencing its behavior in chemical reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Formylindol-1-yl-acetic acid and its derivatives are prominently featured in the synthesis of various complex organic compounds. The compound, often utilized as a bifunctional formyl-acid, is integral in one-pot, multi-component reactions, yielding a diverse range of novel derivatives. For instance, it partakes in a three-component, intramolecular Ugi reaction to produce unique indoloketopiperazines, demonstrating its versatility in synthesizing complex nitrogen-containing heterocycles (Ghandi, Zarezadeh, & Taheri, 2012). Similarly, it's involved in the formation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a one-pot reaction, showcasing its applicability in generating benzimidazole derivatives (Ghandi, Zarezadeh, & Taheri, 2010).

Mechanistic Insights

The compound also plays a role in the mechanistic understanding of chemical reactions. For example, its behavior under the Vilsmeier-Haack reaction conditions sheds light on the mechanistic pathways, revealing the intricacies of formylation processes (Chirkova et al., 2017). Moreover, it serves as a precursor in the synthesis of 4-aminopyrido[3,2-b]indole derivatives, providing insight into cyclization processes and the formation of novel δ-carboline derivatives (Ryabova et al., 2006).

Safety And Hazards

3-Formylindol-1-yl-acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-formylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUGBTJTGRTIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354388
Record name (3-Formyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylindol-1-yl-acetic acid

CAS RN

138423-98-0
Record name 3-Formyl-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138423-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-formyl-1H-indol-1-yl)acetic acid
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Synthesis routes and methods I

Procedure details

3-Formylindol-1-ylacetic acid was prepared and coupled to the beads above according to the process of EP 0 801 083 A2 (Estep et al.) using diisopropyl carbodiimide, N,N-diisopropylethylamine, and N-hydroxybenzotriazole in DMF/CH2Cl2. Benzylamine was reductively coupled to this bead-linker using sodium cyanoborohydride in 0.5M acetate buffer, pH 5, by the procedure in the same document. The product was then acetylated using acetic anhydride/triethylamine. The acetylated amine was released from the resin by treatment with 50% TFA/CH2Cl2 for 4 hours. The filtrate was evaporated to dryness and the residue evaluated by NMR and mass spectroscopy to show that the major product was N-benzylacetamide. This example demonstrates the feasibility of conducting solid phase synthesis using azlactone-functionalized beads.
[Compound]
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083 A2
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azlactone
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DMF CH2Cl2
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acetic anhydride triethylamine
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acetylated amine
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TFA CH2Cl2
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Synthesis routes and methods II

Procedure details

(3-Formylindol-1-yl)acetic acid ethyl ester (15.9 g 69 mmol) was dissolved in 1,4-dioxane (100 mL) and 1N sodium hydroxide (10 mL) was added and the resulting mixture was stirred at room temperature for 4 days. Water (500 mL) was added and the mixture was washed with diethyl ether (150 mL). The aqueous phase was acidified with 5N hydrochloric acid and extracted with ethyl acetate (250+150 mL). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to afford 10.3 g (73%) of (3-formylindol-1-yl)acetic acid as a solid.
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15.9 g
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100 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Cardot, Y Xiang, K Moremen… - THE DEVELOPMENT OF …, 2011 - getd.libs.uga.edu
Selective inhibitors of endoplasmic reticulum α-mannosidase I (ER Man I) have the potential to be used for treatment of a number of genetic diseases. Although potent inhibitors for this …
Number of citations: 2 getd.libs.uga.edu

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